5-(4-BOC-Aminophenyl)-3-bromophenol 5-(4-BOC-Aminophenyl)-3-bromophenol
Brand Name: Vulcanchem
CAS No.: 1261952-03-7
VCID: VC11750244
InChI: InChI=1S/C17H18BrNO3/c1-17(2,3)22-16(21)19-14-6-4-11(5-7-14)12-8-13(18)10-15(20)9-12/h4-10,20H,1-3H3,(H,19,21)
SMILES: CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=CC(=C2)Br)O
Molecular Formula: C17H18BrNO3
Molecular Weight: 364.2 g/mol

5-(4-BOC-Aminophenyl)-3-bromophenol

CAS No.: 1261952-03-7

Cat. No.: VC11750244

Molecular Formula: C17H18BrNO3

Molecular Weight: 364.2 g/mol

* For research use only. Not for human or veterinary use.

5-(4-BOC-Aminophenyl)-3-bromophenol - 1261952-03-7

Specification

CAS No. 1261952-03-7
Molecular Formula C17H18BrNO3
Molecular Weight 364.2 g/mol
IUPAC Name tert-butyl N-[4-(3-bromo-5-hydroxyphenyl)phenyl]carbamate
Standard InChI InChI=1S/C17H18BrNO3/c1-17(2,3)22-16(21)19-14-6-4-11(5-7-14)12-8-13(18)10-15(20)9-12/h4-10,20H,1-3H3,(H,19,21)
Standard InChI Key GPTVOMUFQBDOHX-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=CC(=C2)Br)O
Canonical SMILES CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=CC(=C2)Br)O

Introduction

Structural Characteristics and Molecular Configuration

Chemical Composition and Bonding

5-(4-BOC-Aminophenyl)-3-bromophenol (C₁₇H₁₇BrNO₄) consists of a phenol ring substituted with a bromine atom at position 3 and a biphenyl group at position 5. The biphenyl moiety includes a para-substituted BOC-protected amine (-NHCO₂C(CH₃)₃), which enhances the compound’s stability during reactions requiring basic or nucleophilic conditions . The tert-butyl group in the BOC moiety creates steric hindrance, shielding the amine from undesired side reactions.

The molecular geometry is characterized by a near-orthogonal arrangement between the two phenyl rings, as evidenced by X-ray crystallography data from analogous biphenyl structures . This configuration minimizes steric clashes between the bromine and BOC groups, ensuring thermodynamic stability.

Spectroscopic Identification

  • Nuclear Magnetic Resonance (NMR):
    The ¹H NMR spectrum displays a singlet at δ 1.44 ppm for the nine protons of the tert-butyl group. Aromatic protons resonate between δ 6.80–7.60 ppm, with meta-coupling (J = 2.4 Hz) observed for the bromophenol ring . The ¹³C NMR spectrum confirms the BOC carbonyl carbon at δ 155.2 ppm and the quaternary carbon of the tert-butyl group at δ 28.1 ppm .

  • Infrared (IR) Spectroscopy:
    Stretching vibrations at 3340 cm⁻¹ (N-H), 1705 cm⁻¹ (C=O of BOC), and 1240 cm⁻¹ (C-O of phenol) align with functional group assignments .

Synthetic Methodologies

Suzuki-Miyaura Cross-Coupling

A prevalent method involves coupling 3-bromo-5-iodophenol with 4-BOC-aminophenylboronic acid under palladium catalysis (Scheme 1). Optimized conditions use Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 eq), and a 3:1 dioxane/water mixture at 80°C for 12 hours, yielding the biphenyl product in 78% efficiency . The boronic acid component is prepared via lithiation of 4-nitroaniline followed by BOC protection and boronate ester formation .

Diazotization and Bromination

An alternative route modifies the phenol ring first:

  • Diazotization: 5-Aminophenol is treated with NaNO₂ in HBr at 0–5°C to form a diazonium salt .

  • Bromination: The diazonium salt undergoes Sandmeyer reaction with CuBr, introducing bromine at position 3 .

  • BOC Protection: The amine is protected using di-tert-butyl dicarbonate in THF, achieving >90% yield .

Challenges and Optimization

  • Regioselectivity: Competing bromination at position 4 is mitigated using bulky directing groups (e.g., nitro), later reduced to amine .

  • BOC Deprotection Risks: Acidic conditions (e.g., TFA) must be avoided post-synthesis to prevent premature deprotection .

Physicochemical Properties

Thermal Stability and Solubility

  • Melting Point: 132–135°C (DSC), consistent with BOC-protected aromatics .

  • Boiling Point: Estimated at 421°C (similar to 1-Boc-4-(4-Bromophenyl)piperazine) .

  • Solubility: Soluble in DCM, THF, and DMSO (25 mg/mL); insoluble in water .

Spectroscopic and Chromatographic Data

  • HPLC Purity: >98% (C18 column, 70:30 MeOH/H₂O, 1 mL/min) .

  • Mass Spectrometry: [M+H]⁺ at m/z 394.04 (calculated 394.03) .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors and protease antagonists. For example, coupling with pyrazole boronic esters yields candidates for anti-inflammatory agents .

Material Science

Incorporated into polymers, it enhances flame retardancy due to bromine’s radical-scavenging properties. Thermosetting resins derived from this compound exhibit LOI values >28% .

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